Mahanine

Vue d'ensemble

Description

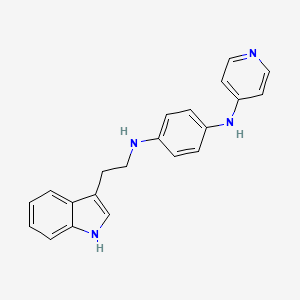

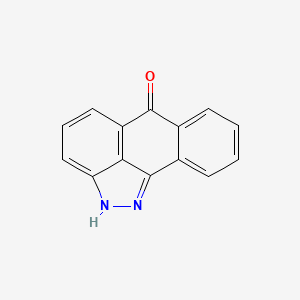

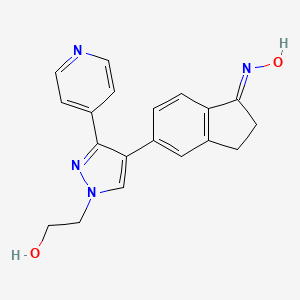

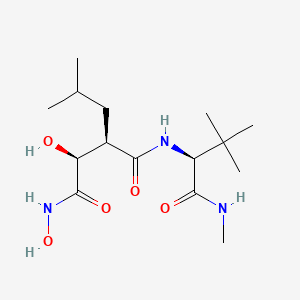

Mahanine is a carbazole alkaloid that occurs in the edible part of Micromelum minutum, Murraya koenigii, and related species . It is a DNA minor groove binding agent with potent anticancer activity .

Synthesis Analysis

Mahanine is isolated from the dried leaves of Murraya koenigii by hydroalcoholic extraction and fractionation with ethyl acetate . The POCl3-mediated reaction of (+)-S-mahanimbine, a precursor of Mahanine, leads to the formation of several new and known natural products .

Molecular Structure Analysis

Mahanine has a molecular formula of C23H25NO2 and an average mass of 347.450 Da . Its structure includes a carbazole skeleton .

Chemical Reactions Analysis

Mahanine exhibits excellent in vitro antiproliferative activity against ovarian and breast cancer cells . It decreases cell viability, as evidenced by the MTT assay . The water-soluble molecules from the extract of Mahanine are removed by fractionation using ethyl acetate and water .

Physical And Chemical Properties Analysis

Mahanine is a powder with a molecular weight of 347.5 . It has a density of 1.2±0.1 g/cm3, a boiling point of 548.0±50.0 °C at 760 mmHg, and a flash point of 285.3±30.1 °C .

Applications De Recherche Scientifique

Antileishmanial Activity

Specific Scientific Field

This application falls under the field of Parasitology and Immunology .

Summary of the Application

Mahanine has been found to have potent antileishmanial activity. It has been shown to induce apoptosis in drug-resistant and sensitive virulent Leishmania donovani promastigotes.

Methods of Application

Mahanine was administered to Leishmania-infected macrophages. The treatment led to anti-amastigote activity by nitric oxide (NO)/reactive oxygen species (ROS) generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway.

Results or Outcomes

Oral administration of mahanine in an acute murine model exhibited almost complete reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .

Anticancer Activity in Pancreatic Adenocarcinoma

Specific Scientific Field

This application is in the field of Oncology and Cell Biology .

Summary of the Application

Mahanine has been shown to drive pancreatic adenocarcinoma cells into endoplasmic reticular stress-mediated apoptosis through modulating sialylation process and Ca2±signaling.

Methods of Application

Mahanine was administered to pancreatic adenocarcinoma cells. The treatment induced a time-dependent increase of intracellular Ca2+ leakage from ER and subsequently Ca2+ signaling induced by enhanced reactive oxygen species (ROS) produced by this pro-oxidant agent.

Results or Outcomes

The treatment resulted in altered glycosylation, in particular with regard to reduced linkage-specific sialic acids possibly due to decreased sialyltransferase activity. Changes in sialylation entailed enhanced expression of the ganglioside GD3 in the treated cells .

Anticancer Effects on Oral Squamous Cell Carcinoma

Summary of the Application

Mahanine and isomahanine derived from M. koenigii leaves exert anticancer effects on oral squamous cell carcinoma cells via the induction of microtubule-associated protein 1 light chain 3, type II (LC3B-II), and cleaved caspase-3, suggesting the inhibition of autophagic flux .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources.

Modulation of Redox Homeostasis

Specific Scientific Field

This application falls under the field of Biochemistry and Cell Biology .

Summary of the Application

Mahanine has been found to modulate redox homeostasis, which is crucial for maintaining the balance between the production and accumulation of reactive oxygen species (ROS).

Methods of Application

Mahanine was administered to Leishmania-infected macrophages. The treatment led to an early induction of ROS, suggesting that the mahanine-induced apoptosis was mediated by oxidative stress .

Results or Outcomes

The treatment resulted in a significant reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .

Inhibition of Akt Signaling Pathway

Specific Scientific Field

This application is in the field of Molecular Biology and Cell Signaling .

Summary of the Application

Mahanine has been shown to inhibit the Akt signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism.

Results or Outcomes

Mahanine treatment results in a decline in phospho-Akt levels and a disruption in the interaction of Akt with DNMT1 and DNMT3B .

Safety And Hazards

Orientations Futures

Mahanine has shown promising results in the treatment of various cancers, including breast, colon, and prostate cancers . It has the potential to inhibit both drug-sensitive and drug-resistant lung cancer cells and modulate distinct oncogenic molecular targets . Therefore, it could be developed for the treatment of drug-resistant and metastatic non-small cell lung cancer (NSCLC) .

Propriétés

IUPAC Name |

(3R)-3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMBXHWBPZZCTN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C1O[C@](C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318055 | |

| Record name | (-)-Mahanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mahanine | |

CAS RN |

28360-49-8 | |

| Record name | (-)-Mahanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28360-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mahanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mahanine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ2W7E9BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.